molecular formula C16H14N2 B8639221 2-(5-Methylindolin-1-yl)benzonitrile CAS No. 96014-87-8

2-(5-Methylindolin-1-yl)benzonitrile

Cat. No.: B8639221
CAS No.: 96014-87-8
M. Wt: 234.29 g/mol
InChI Key: LXPLWGCNDZQZGR-UHFFFAOYSA-N
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Description

2-(5-Methylindolin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Methylindolin-1-yl)benzonitrile, and what are the critical parameters affecting yield and purity?

  • Answer : The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between 5-methylindoline and o-fluorobenzonitrile. Key parameters include:

  • Base selection : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation of 5-methylindoline, enhancing nucleophilicity .

  • Temperature control : Reaction initiation below 20°C prevents side reactions, followed by room-temperature stirring for 2 hours .

  • Workup : Partitioning between methylene chloride and ice-water ensures efficient separation of the product. Typical yields range from 60–75% under optimized conditions.

    • Data Table :
ReagentRoleOptimal Quantity
5-MethylindolineNucleophile0.23 mol
o-FluorobenzonitrileElectrophile0.25 mol
NaH (60% in oil)Base11.3 g
DMSOSolvent120 mL

Q. How is the structural characterization of this compound typically performed?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbon at ~115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H _{15}H _{13}N2_{2} at 221.1073) .
  • Infrared (IR) Spectroscopy : Nitrile stretch at ~2220 cm1^{-1} confirms the functional group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the SNAr reaction in synthesizing this compound?

  • Answer : The reaction proceeds via a two-step mechanism:

Deprotonation : NaH deprotonates 5-methylindoline, generating a strong nucleophile.

Electrophilic Attack : The indoline nitrogen attacks the electron-deficient ortho-position of o-fluorobenzonitrile, facilitated by the electron-withdrawing nitrile and fluorine groups. Computational studies (DFT) suggest transition-state stabilization through partial negative charge delocalization .

  • Contradiction Note : Alternative pathways (e.g., radical mechanisms) are unlikely due to the absence of radical initiators in the protocol .

Q. How can computational chemistry predict the biological interactions of this compound derivatives?

  • Answer : Molecular docking and MD simulations are used to:

  • Identify Binding Sites : For example, docking into the 5-HT1A_{1A} receptor (a target for neuropsychiatric drugs) reveals hydrogen bonding with Ser159 and hydrophobic interactions with Phe361 .
  • Optimize Scaffolds : Modifications at the indoline methyl group or benzonitrile substituents can enhance binding affinity. Free energy calculations (MM/PBSA) quantify these effects .

Q. What strategies improve reaction scalability for this compound synthesis?

  • Answer : Critical optimizations include:

  • Solvent Selection : Replacing DMSO with DMAc reduces viscosity, enabling easier stirring at scale .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate SNAr under milder conditions, though this requires validation .
  • Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water minimizes product loss compared to methylene chloride .

Q. What biological activities are observed in this compound derivatives, and how do structural modifications alter efficacy?

  • Answer : Key findings include:

  • Anticancer Activity : Analogues with electron-withdrawing groups (e.g., -CF3_3) show IC50_{50} values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via caspase-3 activation .
  • Anti-inflammatory Effects : Cyclohexyl-substituted derivatives inhibit COX-2 with >50% suppression at 10 µM .
    • Structure-Activity Relationship (SAR) :
ModificationActivity Trend
Nitrile → AmideReduced potency
Indoline N-methylationEnhanced metabolic stability

Q. Methodological Notes

  • Synthesis Optimization : Always monitor reaction progress via TLC (Rf_f ~0.5 in hexane/EtOAc 3:1) to avoid over-reaction .
  • Biological Assays : Use MTT assays for cytotoxicity and ELISA for COX-2 inhibition to ensure reproducibility .

Properties

CAS No.

96014-87-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(5-methyl-2,3-dihydroindol-1-yl)benzonitrile

InChI

InChI=1S/C16H14N2/c1-12-6-7-16-13(10-12)8-9-18(16)15-5-3-2-4-14(15)11-17/h2-7,10H,8-9H2,1H3

InChI Key

LXPLWGCNDZQZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)C3=CC=CC=C3C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 5-methylindoline (31 g, 0.23 mole), sodium hydride (11.3 g, 60% in oil) and dimethylsulfoxide (120 ml) was stirred at room temperature for 1 hour. A solution of o-fluorobenzonitrile (31 gm, 0.25 mole) in dimethylsulfoxide (25 ml) was added dropwise at a temperature below 20° C. Upon completion of the addition, the mixture was stirred for 2 hours at room temperture. The reaction mixture was partitioned between methylene chloride (700 ml) and ice-water (700 ml). The dichloromethane solutions were separated. The aqueous phase was extracted with dichloromethane (2 times, 600 ml). The combined dichloromethane solutions were washed with 2N hydrochloric acid (2 times, 500 ml), water (500 ml), brine (2 times, 400 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (300 ml) and heptane (100 ml), and chilled in a freezer. The precipitate was collected. The mother liquor was concentrated and purified by flash chromatography on a silica gel column (400 g, 230-400 mesh) eluted with hexane:dichloromethane (3:1, 3 l); hexane:dichloromethane (1:1, 2 l) and dichloromethane (2 l). The fractions containing product were pooled and concentrated to yield 33 g (73% overall yield). The analytical sample was prepared by high-pressure liquid chromatography (Water Associates Prep 500, 10 g, 2 chamber, elution with hexane:dichloromethane, 9:1, 12 l) followed by crystallization from ethanol, mp 59°-60° C.
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25 mL
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